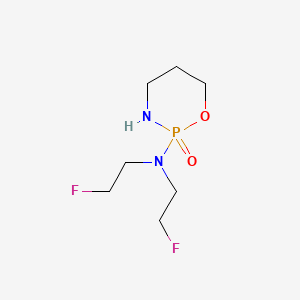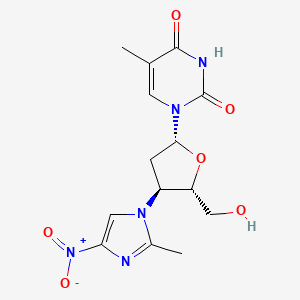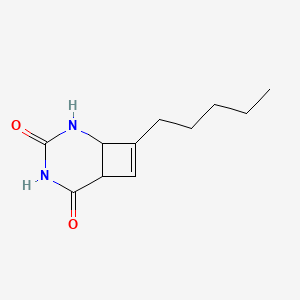
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pentyl-2,4-diazabicyclo(420)oct-7-ene-3,5-dione is a bicyclic compound with a unique structure that includes a diazabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic ring system through a series of chemical reactions that may involve condensation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione include other diazabicyclo compounds with different substituents or ring sizes. Examples include:
- 1,8-Diazabicyclo(5.4.0)undec-7-ene
- 1,5-Diazabicyclo(4.3.0)non-5-ene
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the pentyl group, which can influence its chemical reactivity and potential applications. This makes it distinct from other diazabicyclo compounds and highlights its potential for unique applications in various fields.
Properties
CAS No. |
72323-52-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
8-pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-5-7-6-8-9(7)12-11(15)13-10(8)14/h6,8-9H,2-5H2,1H3,(H2,12,13,14,15) |
InChI Key |
VSHUBZXMMRACST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2C1NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


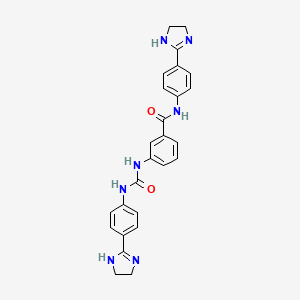

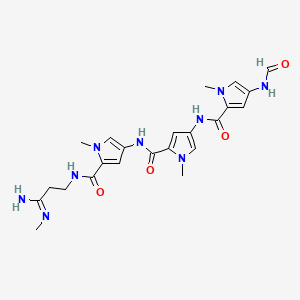
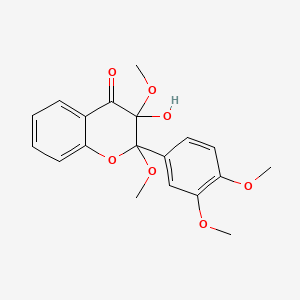
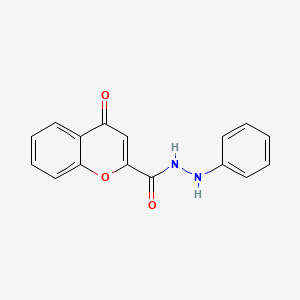
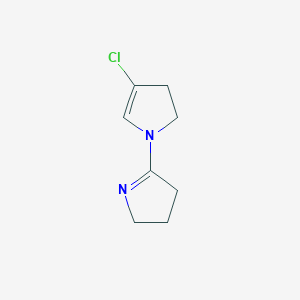
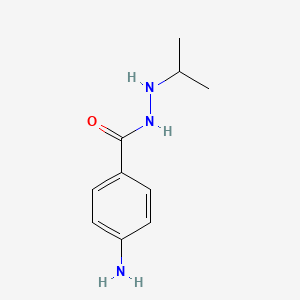
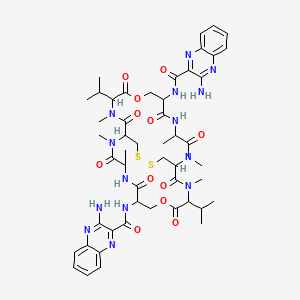
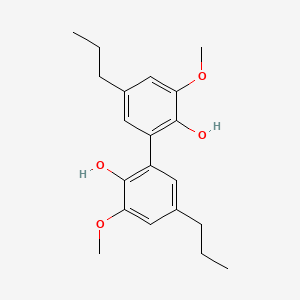
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)

